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Compound of Interest

Compound Name: Linzagolix Choline

Cat. No.: B608583 Get Quote

An In-depth Review for Drug Development Professionals

Linzagolix, a non-peptide, small molecule antagonist of the gonadotropin-releasing hormone

(GnRH) receptor, represents a significant advancement in the management of estrogen-

dependent conditions such as uterine fibroids and endometriosis.[1][2] Developed by Kissei

Pharmaceutical, this orally administered drug offers a dose-dependent suppression of the

hypothalamic-pituitary-gonadal axis, allowing for tailored treatment strategies to balance

efficacy with potential side effects.[3][4] Approved in the European Union for the treatment of

moderate to severe symptoms of uterine fibroids, Linzagolix is marketed as Yselty®.[5] This

guide provides a comprehensive overview of its discovery, mechanism of action, clinical

development, and chemical synthesis for researchers and drug development professionals.

Discovery and Mechanism of Action
Linzagolix was discovered through research efforts to identify potent, orally bioavailable, non-

peptide GnRH receptor antagonists. Preclinical studies identified Linzagolix as a highly potent

and selective antagonist, with safety and toxicology studies revealing no significant tolerance or

drug-drug interaction concerns.

The core mechanism of Linzagolix involves competitive binding to GnRH receptors in the

anterior pituitary gland. This action blocks the endogenous signaling of GnRH, thereby

inhibiting the secretion of both luteinizing hormone (LH) and follicle-stimulating hormone (FSH).

The subsequent reduction in gonadotropin levels leads to a dose-dependent decrease in the

production of estrogen by the ovaries. By suppressing estradiol, Linzagolix alleviates the
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symptoms of estrogen-dependent pathologies like heavy menstrual bleeding in uterine fibroids

and pain associated with endometriosis. A key therapeutic goal is to maintain serum estradiol

levels within a target range of 20–60 pg/mL, which is sufficient to reduce symptoms while

mitigating the adverse effects of profound estrogen suppression, such as bone mineral density

(BMD) loss.
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Mechanism of Action of Linzagolix.

Pharmacokinetics and Pharmacodynamics
Linzagolix exhibits a linear pharmacokinetic profile and is rapidly absorbed after oral

administration, with or without food. The drug's dose-dependent action allows for either partial
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or full suppression of estradiol, providing flexibility in treatment regimens.

Parameter
Value (100 mg
Dose)

Value (200 mg
Dose)

Source

Time to Cmax (Tmax) ~2 hours ~2 hours

Half-life (t½) ~15 hours ~15 hours

Volume of Distribution

(Vd)
11.067 L 11.178 L

Apparent Clearance

(CL/F)
0.522 L/h 0.499 L/h

Protein Binding
>99% (primarily to

albumin)

>99% (primarily to

albumin)

Median Serum

Estradiol (E2)

Maintained in 20-60

pg/mL range

Suppressed to <20

pg/mL

Median Progesterone

Maintained ≤3.1

ng/mL in 68% of

women

Maintained ≤3.1

ng/mL in 83% of

women

Table 1:

Pharmacokinetic and

Pharmacodynamic

Parameters of

Linzagolix.

Clinical Development and Efficacy
Linzagolix has undergone extensive clinical evaluation in large-scale, randomized, placebo-

controlled Phase 3 trials, primarily the PRIMROSE 1 & 2 studies for uterine fibroids and the

EDELWEISS 3 study for endometriosis.

Experimental Protocol: PRIMROSE 1 & 2 Phase 3 Trials
Objective: To evaluate the efficacy and safety of Linzagolix for the treatment of heavy

menstrual bleeding (HMB) associated with uterine fibroids.
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Design: Two identical, 52-week, randomized, double-blind, placebo-controlled trials.

Participants: Women aged 18 years or older with ultrasound-confirmed uterine fibroids and

HMB, defined as menstrual blood loss (MBL) > 80 mL per cycle.

Interventions: Patients were randomized to one of five arms: placebo, Linzagolix 100 mg,

Linzagolix 100 mg with hormonal add-back therapy (ABT: 1 mg estradiol / 0.5 mg

norethisterone acetate), Linzagolix 200 mg, or Linzagolix 200 mg with ABT.

Primary Endpoint: The proportion of responders at 24 weeks, defined as patients with MBL

volume ≤ 80 mL and a ≥ 50% reduction in MBL from baseline.

Secondary Endpoints: Included changes in pain, anemia, uterine volume, and quality of life.

Clinical Trial Workflow: PRIMROSE Studies```dot
// Nodes Screening [label="Screening\n(N=1012)\n- Age ≥18\n- Uterine Fibroids\n- MBL > 80

mL", fillcolor="#F1F3F4", fontcolor="#202124"]; Randomization [label="Randomization

(1:1:1:1:1)", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Placebo [label="Placebo", fillcolor="#F1F3F4", fontcolor="#202124"]; LGX100

[label="Linzagolix 100 mg", fillcolor="#F1F3F4", fontcolor="#202124"]; LGX100_ABT

[label="Linzagolix 100 mg + ABT", fillcolor="#F1F3F4", fontcolor="#202124"]; LGX200

[label="Linzagolix 200 mg", fillcolor="#F1F3F4", fontcolor="#202124"]; LGX200_ABT

[label="Linzagolix 200 mg + ABT", fillcolor="#F1F3F4", fontcolor="#202124"];

Week24 [label="Week 24 Assessment\n- Primary Endpoint (MBL)\n- Secondary Endpoints\n-

Safety (BMD)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Week52

[label="Week 52 Assessment\n- Long-term Efficacy\n- Safety (BMD)", shape=ellipse,

style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Screening -> Randomization; Randomization -> Placebo; Randomization -> LGX100;

Randomization -> LGX100_ABT; Randomization -> LGX200; Randomization -> LGX200_ABT;

{Placebo, LGX100, LGX100_ABT, LGX200, LGX200_ABT} -> Week24 [label="Daily Dosing"];

Week24 -> Week52 [label="Treatment Extension"]; }```
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Workflow for the PRIMROSE 1 & 2 Phase 3 Trials.

Efficacy and Safety Results
Linzagolix demonstrated statistically significant and clinically meaningful reductions in HMB

across all treatment arms compared to placebo. The 200 mg dose with ABT showed the

highest responder rates. Notably, the 100 mg dose without ABT also showed significant

efficacy, providing an option for women who cannot or do not wish to take hormonal ABT.

Treatment Arm
PRIMROSE 1
Responder Rate
(Week 24)

PRIMROSE 2
Responder Rate
(Week 24)

Pooled Responder
Rate (Week 52)

Placebo 35.0% 29.4% N/A

Linzagolix 100 mg 56.4% 56.7% 55.0%

Linzagolix 100 mg +

ABT
66.4% 77.2% 86.1%

Linzagolix 200 mg 71.4% 77.7%
76.7% (with ABT from

Wk 24)

Linzagolix 200 mg +

ABT
75.5% 93.9% 89.9%

Table 2: Responder

Rates in Phase 3

PRIMROSE Trials for

Uterine Fibroids.

The most common adverse events were hypoestrogenic effects, such as hot flushes, which

were more frequent in the 200 mg without ABT group. Bone mineral density was well-preserved

in the groups receiving ABT and in the 100 mg without ABT group.
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Treatment Arm
Mean % Change in Lumbar Spine BMD
(Week 24)

Linzagolix 50 mg -0.092%

Linzagolix 75 mg -0.89%

Linzagolix 100 mg -1.30%

Linzagolix 200 mg -2.67%

Linzagolix 200 mg + ABT -0.79%

Table 3: Mean Percent Change in Bone Mineral

Density (BMD) from Baseline.

Dose-Rationale and Add-Back Therapy
The development of Linzagolix included a clear rationale for different dosing strengths, aiming

to personalize therapy. Higher doses (200 mg) achieve full estrogen suppression, providing

maximum efficacy but necessitating the co-administration of hormonal add-back therapy to

mitigate hypoestrogenic side effects, particularly BMD loss, in long-term use. Lower doses (75

mg - 100 mg) achieve partial estrogen suppression, maintaining estradiol in a therapeutic

window that can still provide significant symptom relief with a more favorable safety profile,

potentially avoiding the need for ABT.
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Linzagolix Daily Dose

Low Dose
(e.g., 75-100 mg)

High Dose
(e.g., 200 mg)

Partial Estradiol (E2)
Suppression

(E2: 20-60 pg/mL)

Full Estradiol (E2)
Suppression

(E2: <20 pg/mL)

Good Efficacy Favorable Safety Profile
(Minimal BMD Loss) Maximum Efficacy Increased Side Effects

(BMD Loss, Hot Flushes)

Option for No Add-Back
Therapy (ABT)

Requires Add-Back
Therapy (ABT) for

Long-Term Use
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Linzagolix Dosing Rationale.

Chemical Synthesis
The synthesis of Linzagolix Choline is a convergent process involving the preparation of two

key intermediates followed by their coupling and subsequent cyclization.

Experimental Protocol: Synthesis of Linzagolix Choline
The synthesis can be broadly divided into three stages:

Synthesis of Intermediate A (Carbamate Intermediate 35.6): This process begins with the

reaction of dimethyl maleate and methylthioglycolate under basic conditions to form a cyclic

mercaptan. This is followed by an aromatization sequence known as a Semmler-Wolff

aromatization, involving conversion to an oxime and treatment with strong acid to furnish an
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aminothiophene. The final step is the reaction with phenyl chloroformate to yield the

carbamate intermediate.

Synthesis of Intermediate B (Aniline Intermediate 35.11): This pathway starts with the

borohydride reduction of an aldehyde, followed by chlorination and ether formation with a

phenol derivative under basic conditions. Standard nitration and subsequent reduction of the

nitro group using Raney-Ni catalyst yields the key aniline intermediate.

Coupling and Final Product Formation: The two advanced intermediates are coupled under

basic conditions to form a thiophenyl urea. Intramolecular cyclization is then facilitated by

treatment with lithium hydroxide followed by acidic conditions. Finally, treatment with choline

bicarbonate allows for the precipitation and isolation of Linzagolix as the choline salt.

Synthesis Workflow
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Convergent Synthesis of Linzagolix Choline.

Conclusion
Linzagolix Choline is a novel, orally active GnRH receptor antagonist that offers a flexible and

effective treatment for moderate to severe symptoms of uterine fibroids and has shown promise

for endometriosis-associated pain. Its well-characterized mechanism of action, predictable

pharmacokinetics, and dose-dependent suppression of estradiol allow for a personalized

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b608583?utm_src=pdf-body-img
https://www.benchchem.com/product/b608583?utm_src=pdf-body
https://www.benchchem.com/product/b608583?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608583?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


therapeutic approach. The robust clinical data from the PRIMROSE and EDELWEISS trials

support its efficacy and manageable safety profile, establishing Linzagolix as a valuable

therapeutic option in women's health. The convergent and efficient chemical synthesis further

underscores its viability as a commercial pharmaceutical agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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